
(6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone, also known as MMQ, is a synthetic compound with potential therapeutic applications. MMQ is a derivative of quinoline and has been shown to exhibit anti-inflammatory and anti-tumor properties.
Aplicaciones Científicas De Investigación
(6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone in a mouse model of acute lung injury. The results showed that (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone significantly reduced lung inflammation and improved lung function. Another study explored the anti-tumor properties of (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone in breast cancer cells. The findings indicated that (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone inhibited cancer cell growth and induced cell death.
Mecanismo De Acción
The mechanism of action of (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone has also been found to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
(6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone has been found to reduce oxidative stress, inhibit angiogenesis, and modulate the immune system. (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have neuroprotective effects in a rat model of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone in lab experiments is its potential therapeutic applications. (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-inflammatory and anti-tumor properties, which could be useful in the development of new drugs. However, one limitation of using (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone in lab experiments is its low solubility in water, which could make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone. One area of interest is the development of new drugs based on the structure of (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone. Another area of research is the investigation of the mechanism of action of (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone, which could lead to a better understanding of its therapeutic potential. Additionally, further studies are needed to explore the potential neuroprotective effects of (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone in other models of neurodegenerative disease.
Métodos De Síntesis
The synthesis of (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone involves a multistep process that starts with the condensation of 2-methylquinoline-3-carbaldehyde with pyrrolidine. The resulting product is then reacted with methoxyamine hydrochloride to form the oxime derivative. The final step involves the reduction of the oxime with sodium borohydride to yield (6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone.
Propiedades
IUPAC Name |
(6-methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-14(16(19)18-7-3-4-8-18)10-12-9-13(20-2)5-6-15(12)17-11/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAWSQQCPMKPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2-methylquinolin-3-yl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
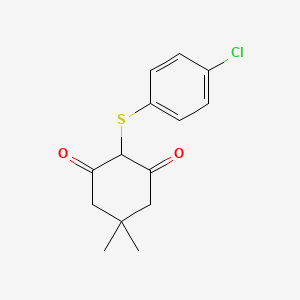
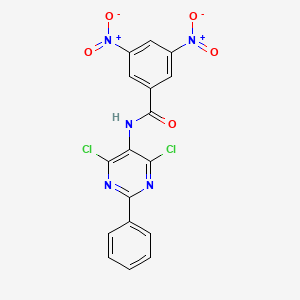
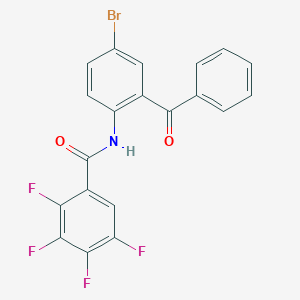
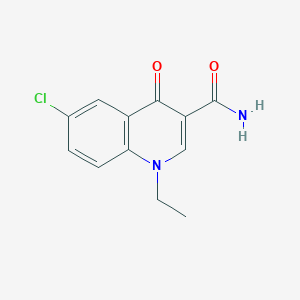
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)


![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
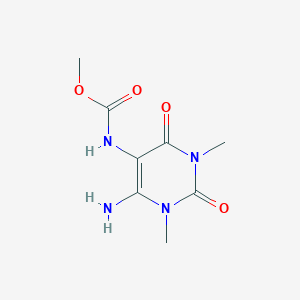
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
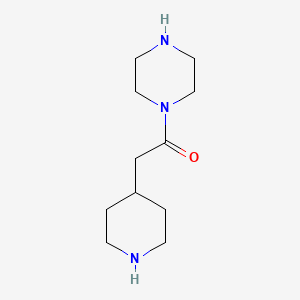
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)